2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of sulfur, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiolan ring: This involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions to form the thiolan ring.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the molecule.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the cyclopenta[c]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolan ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolan ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea
- (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- Ethyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-oxobutanoate
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The molecular formula of the compound is C15H14FN3O3S with a molecular weight of approximately 345.35 g/mol. The structure features a cyclopentapyrazole core with a dioxothiolan moiety and a fluorophenyl substituent, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent functionalization to introduce the thiolan and fluorophenyl groups. Specific synthetic pathways have been documented in literature focusing on similar pyrazole derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain derivatives have shown significant antiproliferative activity against breast cancer cell lines (MCF-7), indicating that modifications to the pyrazole structure can enhance biological efficacy .
- Case Study : A related pyrazole derivative demonstrated an IC₅₀ of 0.08 μM against MCF-7 cells, suggesting that structural analogs may exhibit comparable or enhanced activity .
The proposed mechanism for the anticancer activity of these compounds often involves inhibition of key signaling pathways , such as the EGFR pathway. Docking studies suggest that these compounds can effectively bind to the active site of EGFR, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some pyrazole derivatives have exhibited antimicrobial activity against various bacterial strains. The presence of functional groups in these compounds plays a crucial role in their interaction with microbial targets.
- Antimicrobial Efficacy : Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Active | 625 |
Escherichia coli | Inactive | N/A |
Pseudomonas aeruginosa | Active | 1250 |
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-13-5-1-2-6-15(13)19-17(22)16-12-4-3-7-14(12)20-21(16)11-8-9-25(23,24)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIXRQXNDWTTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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